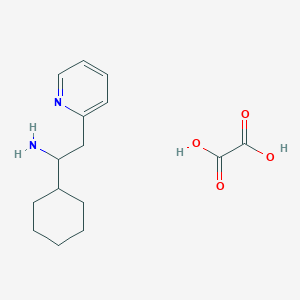
1-Cyclohexyl-2-(pyridin-2-yl)ethanamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-2-(pyridin-2-yl)ethanamine oxalate is a chemical compound that combines a cyclohexyl group with a pyridin-2-yl group through an ethanamine linkage, and is further stabilized as an oxalate salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-2-(pyridin-2-yl)ethanamine oxalate typically involves the following steps:
Formation of the Ethanamine Linkage: The initial step involves the reaction of cyclohexylamine with 2-bromopyridine under basic conditions to form 1-cyclohexyl-2-(pyridin-2-yl)ethanamine.
Oxalate Salt Formation: The free base is then reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclohexyl-2-(pyridin-2-yl)ethanamine oxalate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The pyridinyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
1-Cyclohexyl-2-(pyridin-2-yl)ethanamine oxalate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-Cyclohexyl-2-(pyridin-2-yl)ethanamine oxalate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Cyclohexyl-2-(pyridin-3-yl)ethanamine
- 1-Cyclohexyl-2-(pyridin-4-yl)ethanamine
- 1-Cyclohexyl-2-(pyridin-2-yl)ethanol
Uniqueness
1-Cyclohexyl-2-(pyridin-2-yl)ethanamine oxalate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxalate form enhances its stability and solubility, making it more suitable for various applications compared to its analogs.
Propriétés
Formule moléculaire |
C15H22N2O4 |
|---|---|
Poids moléculaire |
294.35 g/mol |
Nom IUPAC |
1-cyclohexyl-2-pyridin-2-ylethanamine;oxalic acid |
InChI |
InChI=1S/C13H20N2.C2H2O4/c14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-15-12;3-1(4)2(5)6/h4-5,8-9,11,13H,1-3,6-7,10,14H2;(H,3,4)(H,5,6) |
Clé InChI |
RGRWSBXMWYKMME-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(CC2=CC=CC=N2)N.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


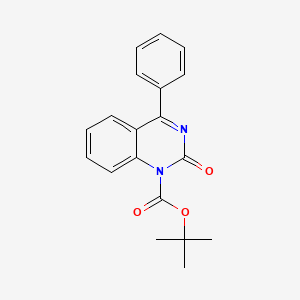

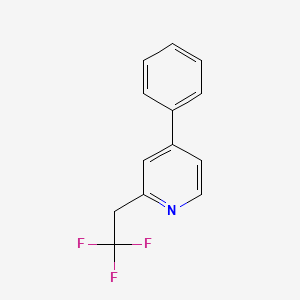

![5-bromo-1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13094452.png)
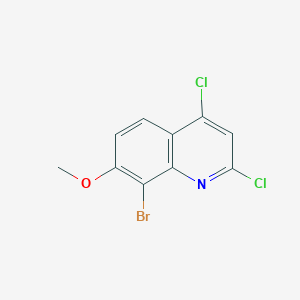
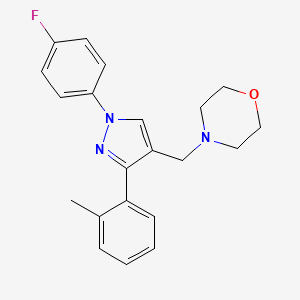

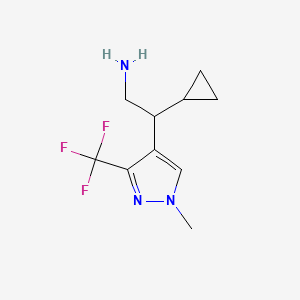
![bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone](/img/structure/B13094493.png)

![2-Amino-5H-thiazolo[4,5-f]isoindole-5,7(6H)-dione](/img/structure/B13094495.png)
![[2-(Acetylamino)-7-(ethylamino)-1-hydroxy-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1h-pyrrolo[1,2-a]indol-9-yl]methyl carbamate](/img/structure/B13094504.png)

